5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-based heterocyclic molecule featuring a 2-fluorobenzylsulfanyl group at the C2 position and a 5-propyl-1,3,4-thiadiazole carboxamide moiety at the C4 position. Its molecular formula is C₁₇H₁₄ClFN₄OS₂, with a molecular weight of 408.89 g/mol.
Properties
Molecular Formula |
C17H15ClFN5OS2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5OS2/c1-2-5-13-23-24-17(27-13)22-15(25)14-11(18)8-20-16(21-14)26-9-10-6-3-4-7-12(10)19/h3-4,6-8H,2,5,9H2,1H3,(H,22,24,25) |
InChI Key |
ZBIOSNHZOXBZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the thiadiazole intermediate with a suitable chloro-substituted pyrimidine derivative under nucleophilic substitution conditions.
Attachment of the Fluorobenzyl Sulfanyl Group: The final step involves the introduction of the fluorobenzyl sulfanyl group. This can be achieved by reacting the pyrimidine-thiadiazole intermediate with a suitable fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding sulfide.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 387.9 g/mol. The compound features a chlorinated pyrimidine ring, a fluorobenzyl group, and a sulfanyl linkage, contributing to its unique chemical properties and biological activities.
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and leukemia (MOLT-4) cells. The average GI50 values for these compounds were reported to be in the micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
Emerging studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacteria and fungi, which could lead to its application in developing new antimicrobial agents.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Research on similar thiadiazole derivatives has indicated their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Screening
A study published in 2019 involved screening a library of compounds for their anticancer activity using multicellular spheroids as a model system. The results indicated that the compound exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells. This highlights its potential as a lead compound for further development in cancer therapy .
Case Study 2: Structure-Activity Relationship Analysis
Another study focused on the structure-activity relationship (SAR) of pyrimidine derivatives related to this compound. The analysis revealed that modifications at specific positions on the pyrimidine ring could enhance anticancer activity significantly. This finding underscores the importance of structural optimization in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrimidine Core
Sulfur-Containing Functional Groups
Key Findings :
- Fluorine substitution at the benzyl group (2- vs. 4-position) influences electronic effects and steric interactions, altering binding affinities .
Thiadiazole Modifications
Key Findings :
- Propyl chains (as in the target compound) vs. methyl or trifluoromethyl groups (e.g., ) modulate steric bulk and hydrophobicity, affecting target engagement.
- Morpholine-containing analogs () exhibit distinct pharmacokinetic profiles due to enhanced hydrogen-bonding capacity.
Enzymatic Inhibition
- The target compound’s 2-fluorobenzylsulfanyl group may confer selectivity toward cysteine proteases or kinases, similar to analogs with benzylsulfonyl groups .
- In contrast, trifluoromethylphenylacetamide derivatives () show lower yields (42%) but higher thermal stability (MP: 201°C), suggesting robust solid-state properties.
Solubility and Bioavailability
Biological Activity
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique structural features, which include a chlorinated pyrimidine ring, a fluorobenzyl group, and a sulfanyl linkage. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
- Molecular Formula : C17H15ClFN5OS2
- Molecular Weight : 423.9 g/mol
- CAS Number : 898617-03-3
The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorobenzyl and sulfanyl groups enhances its binding affinity and specificity to target sites. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, impacting cellular processes.
Anticancer Activity
Recent research indicates that the compound exhibits potent anticancer properties. In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells. The compound demonstrated IC50 values in the nanomolar range, suggesting strong growth inhibition capabilities. This effect was reversible with thymidine addition, indicating a potential mechanism involving nucleotide release within the cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate efficacy against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis reveals that modifications in the aryl groups can significantly influence antibacterial activity. For instance, derivatives with specific substitutions on the thiazolidinone ring showed enhanced activity against strains like Staphylococcus aureus and Helicobacter pylori .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
